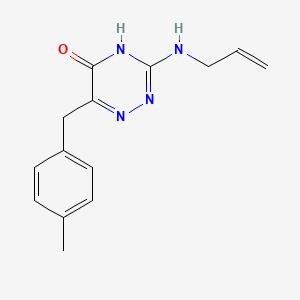

3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Description

3-(Allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with an allylamino group at position 3 and a 4-methylbenzyl group at position 4.

Properties

IUPAC Name |

6-[(4-methylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-3-8-15-14-16-13(19)12(17-18-14)9-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOGWWURHKJGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with allyl isocyanate to form an intermediate, which is then cyclized with cyanuric chloride to yield the desired triazinone compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The triazinone ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Insights :

- The 4-methylbenzyl group at position 6 introduces steric bulk and aromaticity compared to tert-butyl (Ethiozin, Metribuzin) or phenyl (Metamitron) groups.

Physicochemical Properties

| Property | Target Compound | Ethiozin | Metribuzin | Metamitron |

|---|---|---|---|---|

| Molecular Weight | ~249.3 | 228.314 | 214.29 | 202.21 |

| Polar Surface Area | ~71 Ų* | 85.7 Ų | 83.4 Ų | 71.05 Ų |

| Lipophilicity (LogP) | ~2.5 (estimated) | 2.1 | 1.8 | 1.5 |

*Calculated using fragment-based methods. Data for analogs sourced from .

Key Trends :

- The absence of sulfur (vs. Ethiozin/Metribuzin) may reduce susceptibility to metabolic oxidation.

Biological Activity

3-(Allylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one (CAS No. 899943-49-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazine derivatives and features an allylamino group attached to a benzyl moiety. The synthesis typically involves the reaction of 4-methylbenzylamine with allyl isocyanate, followed by cyclization with cyanuric chloride under controlled conditions. Solvents like dichloromethane or acetonitrile are commonly used, along with catalysts to enhance the reaction efficiency.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens.

- Anticancer Effects : Investigations into its potential as an anticancer agent have shown promise, particularly in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The biological effects of this compound are thought to arise from its interactions with specific molecular targets. These may include:

- Enzyme Binding : The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways.

- Cellular Uptake : Its structural characteristics facilitate cellular uptake, allowing it to exert effects within target cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Potential

In vitro studies using cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. Notably, at concentrations of 20 µM and above, the compound reduced cell viability significantly.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 50 | 30 |

Enzyme Inhibition Studies

Further investigations focused on the enzyme inhibition properties of the compound. It was found to inhibit key enzymes involved in metabolic processes, which could be beneficial in managing metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.